![molecular formula C22H19N3O6 B2526793 Acide 1(2H)-pyrimidinepropanoïque, alpha-[[(9H-fluorène-9-ylméthoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)- CAS No. 2137493-38-8](/img/structure/B2526793.png)
Acide 1(2H)-pyrimidinepropanoïque, alpha-[[(9H-fluorène-9-ylméthoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)- is a useful research compound. Its molecular formula is C22H19N3O6 and its molecular weight is 421.409. The purity is usually 95%.
BenchChem offers high-quality 1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse peptidique
Acide 1(2H)-pyrimidinepropanoïque : et ses dérivés trouvent des applications dans la synthèse peptidique. Plus précisément, le composé N-[(9H-fluorène-9-ylméthoxy)carbonyl]-2-méthoxy-L-phénylalanine (également connu sous le nom de Fmoc-2-méthoxy-L-phénylalanine) est utilisé comme acide aminé non naturel en chimie peptidique. Les chercheurs ont développé des méthodologies pour incorporer cet acide aminé dans les séquences peptidiques, permettant la création de nouveaux peptides avec des propriétés sur mesure .
Activation C-H et arylation C(sp3)-H contrôlée par un ligand
La synthèse d'azides d'acides aminés Fmoc, y compris les dérivés de l'acide 1(2H)-pyrimidinepropanoïque, implique l'activation C-H. Les chercheurs ont utilisé l'arylation C(sp3)-H contrôlée par un ligand et l'oléfination pour accéder à des α-aminoacides chiraux non naturels. Ces réactions permettent la construction de molécules complexes avec des applications potentielles dans la découverte de médicaments et la science des matériaux .
Dérivés d'acides aminés non naturels
Le composé Acide 2-éthyl-2-{[(9H-fluorène-9-ylméthoxy)carbonyl]amino}butanoïque (également connu sous le nom de Fmoc-2-éthyl-L-valine) représente un autre exemple de dérivé d'acide aminé non naturel. De tels composés sont des outils précieux pour étudier la structure et la fonction des protéines. Les incorporer dans les peptides permet aux chercheurs d'étudier les interactions protéine-ligand et de concevoir des molécules bioactives .
Science des matériaux
Étant donné la structure unique des dérivés de l'acide 1(2H)-pyrimidinepropanoïque, ils peuvent trouver des applications dans la science des matériaux. Les chercheurs explorent leur comportement d'auto-assemblage, l'ingénierie des cristaux et les interactions supramoléculaires. Ces connaissances pourraient conduire à des matériaux fonctionnels, tels que des commutateurs moléculaires ou des structures poreuses.
En résumé, les dérivés de l'acide 1(2H)-pyrimidinepropanoïque offrent des possibilités excitantes dans divers domaines scientifiques. Leur polyvalence en fait des outils précieux pour faire progresser notre compréhension de la chimie, de la biologie et des matériaux. Gardez à l'esprit que la recherche en cours peut révéler des applications supplémentaires à l'avenir
Propriétés
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c26-19-9-10-25(21(29)24-19)11-18(20(27)28)23-22(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,30)(H,27,28)(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWVYOFMHWDMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC(=O)NC4=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
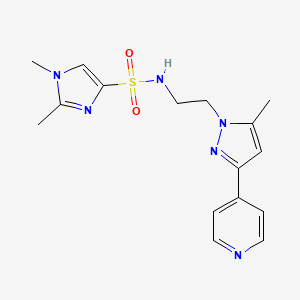
![7-[(4-chlorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2526712.png)


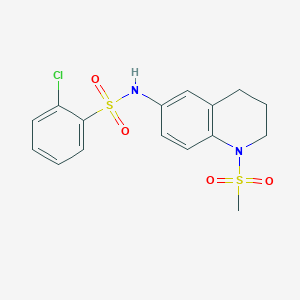
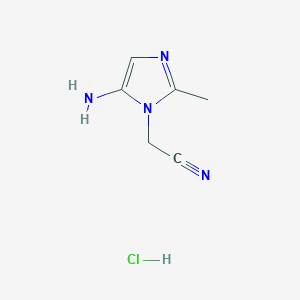
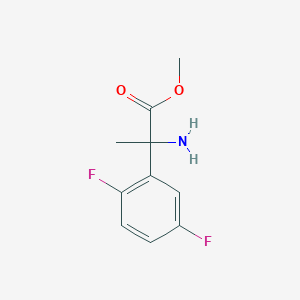
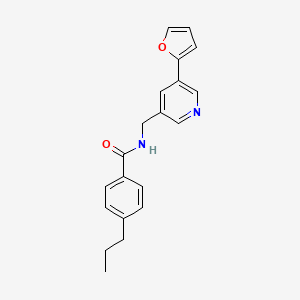
![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2526727.png)
![Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate](/img/structure/B2526728.png)
![4-oxo-N-(1-phenylethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2526729.png)

![(3R)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2526731.png)
![5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2526732.png)
